molecular formula C11H23Br2N B3295525 1-(6-Bromohexyl)piperidine hydrobromide CAS No. 88805-98-5

1-(6-Bromohexyl)piperidine hydrobromide

Cat. No.: B3295525
CAS No.: 88805-98-5
M. Wt: 329.11 g/mol
InChI Key: HDAKBYJBXWSYAO-UHFFFAOYSA-N
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Description

1-(6-Bromohexyl)piperidine hydrobromide is a chemical compound with the molecular formula C11H23Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromohexyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Bromohexyl)piperidine hydrobromide typically involves the reaction of piperidine with 1,6-dibromohexane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of Piperidine with 1,6-Dibromohexane: Piperidine is reacted with 1,6-dibromohexane in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of 1-(6-Bromohexyl)piperidine.

    Formation of Hydrobromide Salt: The resulting 1-(6-Bromohexyl)piperidine is then treated with hydrobromic acid to form the hydrobromide salt, which is isolated by filtration or crystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Bromohexyl)piperidine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromohexyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: The piperidine ring can undergo oxidation reactions to form N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromohexyl)piperidine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, including the investigation of receptor-ligand interactions and the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromohexyl)piperidine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromohexyl group can act as a reactive site for further chemical modifications, allowing the compound to bind to and modulate the activity of its targets. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-(6-Bromohexyl)piperidine hydrobromide can be compared with other similar compounds, such as:

    1-(6-Chlorohexyl)piperidine: This compound features a chlorohexyl group instead of a bromohexyl group. It has similar chemical properties but may exhibit different reactivity and biological activity.

    1-(6-Iodohexyl)piperidine: This compound features an iodohexyl group and may have different reactivity due to the larger size and higher reactivity of the iodine atom.

    1-(6-Fluorohexyl)piperidine: This compound features a fluorohexyl group and may have different chemical and biological properties due to the presence of the fluorine atom.

Properties

IUPAC Name

1-(6-bromohexyl)piperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrN.BrH/c12-8-4-1-2-5-9-13-10-6-3-7-11-13;/h1-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAKBYJBXWSYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70750262
Record name 1-(6-Bromohexyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70750262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88805-98-5
Record name 1-(6-Bromohexyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70750262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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